molecular formula C25H25ClN10O2S B2683457 8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 850914-44-2

8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2683457
CAS No.: 850914-44-2
M. Wt: 565.05
InChI Key: KLBYVBZMGIODER-UHFFFAOYSA-N
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Description

The compound 8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a structurally complex molecule featuring:

  • A purine-2,6-dione core (xanthine derivative) with a methyl group at the 3-position.
  • A 4-(3-chlorophenyl)piperazinyl moiety at the 8-position, a motif commonly associated with receptor-binding activity, particularly in the central nervous system (CNS) .
  • A tetrazolylthioethyl group at the 7-position, incorporating a sulfur-linked 1-phenyl-1H-tetrazole ring, which enhances metabolic stability and serves as a bioisostere for carboxylic acids .

Properties

CAS No.

850914-44-2

Molecular Formula

C25H25ClN10O2S

Molecular Weight

565.05

IUPAC Name

8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione

InChI

InChI=1S/C25H25ClN10O2S/c1-32-21-20(22(37)28-24(32)38)35(14-15-39-25-29-30-31-36(25)18-7-3-2-4-8-18)23(27-21)34-12-10-33(11-13-34)19-9-5-6-17(26)16-19/h2-9,16H,10-15H2,1H3,(H,28,37,38)

InChI Key

KLBYVBZMGIODER-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CCSC5=NN=NN5C6=CC=CC=C6

solubility

not available

Origin of Product

United States

Biological Activity

The compound 8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. Characterized by a piperazine ring and a purine core, this compound is being explored for various pharmacological effects.

The molecular formula of the compound is C25H29ClN6O2C_{25}H_{29}ClN_6O_2 with a molecular weight of 481.0 g/mol. The structure features several functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₉H₂₅ClN₆O₂
Molecular Weight481.0 g/mol
CAS Number847408-03-1

The mechanism of action involves interaction with neurotransmitter systems, particularly serotonin receptors. The compound acts as a serotonergic antagonist , binding to serotonin receptors without activating them, thereby inhibiting the actions of serotonin which may lead to various therapeutic effects including anxiolytic and antidepressant properties.

Antitumor Activity

Recent studies have indicated that derivatives of purine compounds exhibit significant antitumor activities. For instance, compounds similar to the one have shown effectiveness against various cancer cell lines, including colon carcinoma and breast cancer. A study reported that related compounds had IC50 values indicating potent cytotoxicity against these cell lines, suggesting potential applications in cancer therapy .

Anticonvulsant Properties

The compound's structural similarities to known anticonvulsants suggest it may also exhibit anticonvulsant properties. In animal models, related compounds have demonstrated protective effects against seizure induction, with effective doses reported in the range of 18.4 mg/kg . This opens avenues for further exploration in epilepsy treatment.

Enzyme Inhibition

The biological activity extends to enzyme inhibition where it has been noted that compounds with similar structures possess significant inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing therapeutic agents targeting neurodegenerative diseases and infections .

Case Studies and Research Findings

  • Antitumor Activity Study : A recent investigation highlighted the compound's ability to induce apoptosis in cancer cells through modulation of signaling pathways. The study revealed that the compound effectively inhibited cell proliferation in vitro with IC50 values comparable to established chemotherapeutics .
  • Anticonvulsant Efficacy : In an experimental model using PTZ-induced seizures, the compound showed a significant reduction in seizure frequency and duration, indicating its potential as an anticonvulsant agent .
  • Enzyme Inhibition Analysis : In vitro assays demonstrated that the compound exhibited strong inhibitory activity against AChE with an IC50 value significantly lower than that of standard inhibitors, suggesting its potential role in treating Alzheimer's disease .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Piperazine-Containing Purine Derivatives

8-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione (CID 950535)
  • Key Features :
    • Purine-2,6-dione core with a methyl group at position 3.
    • 4-(2-hydroxyethyl)piperazine substituent at position 6.
  • Comparison :
    • The 3-chlorophenyl group in the target compound replaces the 2-hydroxyethyl group in CID 950534. This substitution likely increases lipophilicity, enhancing blood-brain barrier penetration, a critical factor for CNS-targeted drugs.
    • The hydroxyethyl group in CID 950535 may improve aqueous solubility compared to the chlorophenyl analog.
Compounds 13 and 14 (Pharmacological Reports, 2021)
  • Key Features :
    • Diazaspiro[4.5]decane-2,4-dione core (distinct from purine).
    • 4-phenylpiperazinyl (Compound 13) or 4-(3-chlorophenyl)piperazinyl (Compound 14) substituents.
  • Comparison: The 3-chlorophenylpiperazine group in Compound 14 mirrors that of the target compound, suggesting shared receptor-binding tendencies (e.g., dopamine or serotonin receptors). The purine core in the target compound may confer adenosine receptor affinity, absent in Compounds 13 and 14.

Tetrazole-Containing Derivatives

Ethyl 7-Acetyl-8a-methyl-3-(1-phenyl-1H-tetrazol-5-yl)-1,4,4a,5,6,8a-hexahydro-7H-pyrano[2,3-c]pyridazine-1-carboxylate
  • Key Features :
    • Tetrazole ring linked to a pyridazine-pyrrolidine hybrid scaffold.
  • Comparison: Both compounds incorporate a 1-phenyl-1H-tetrazole group, but the target compound’s thioethyl linker may confer greater conformational flexibility compared to the rigid pyrano-pyridazine system.
Coumarin-Benzodiazepine-Tetrazole Hybrids (Compounds 4g and 4h)
  • Key Features :
    • Tetrazole linked to coumarin and benzodiazepine/oxazepine moieties.
  • Comparison :
    • The target compound’s tetrazole is sulfur-linked, whereas these hybrids use nitrogen-based linkages. Sulfur incorporation may reduce oxidative metabolism risks.
Diethyl 8-Cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
  • Key Features :
    • Nitrophenyl and phenethyl groups on an imidazo-pyridine scaffold.
  • Synthetic routes for both compounds likely involve multi-step heterocyclic coupling, but the tetrazolylthioethyl group in the target compound may require specialized thioether formation steps .

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Name / ID Core Structure Substituents at Key Positions Molecular Formula Notable Features
Target Compound Purine-2,6-dione 8: 4-(3-Cl-Ph)piperazine; 7: Tetrazolylthioethyl C25H24ClN10O2S High lipophilicity, CNS-targeting potential
CID 950535 Purine-2,6-dione 8: 4-(2-hydroxyethyl)piperazine C12H18N6O3 Improved solubility
Compound 14 Diazaspiro[4.5]decane 4-(3-Cl-Ph)piperazine C23H25ClN4O2 Dopamine/Serotonin receptor affinity
Compound 4g Coumarin-Benzodiazepine Tetrazole-linked C36H27N7O4 Fluorescence properties

Table 2: Functional Group Impact

Functional Group Target Compound CID 950535 Compound 14
Piperazine Substituent 3-Chlorophenyl (lipophilic) 2-Hydroxyethyl (polar) 3-Chlorophenyl (lipophilic)
Heterocyclic Core Purine (xanthine derivative) Purine Diazaspiro[4.5]decane
Tetrazole Linkage Thioethyl (flexible) Absent Absent

Research Implications and Limitations

  • The tetrazolylthioethyl group may enhance metabolic stability compared to ester-containing analogs (e.g., Compound 1l ), which are prone to hydrolysis.
  • Limitations : Direct pharmacological data for the target compound are absent in the provided evidence. Further studies are needed to validate receptor affinity, solubility, and bioavailability.

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